molecular formula C12H7FN2S B11780028 4-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

4-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11780028
M. Wt: 230.26 g/mol
InChI Key: CUAWIUQZTWDCNC-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that contains a fluorophenyl group, a thioxo group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 2-fluorobenzaldehyde with thiourea and malononitrile under basic conditions. The reaction proceeds through a cyclization process to form the dihydropyridine ring. The general reaction conditions include the use of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dihydropyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential as an anticancer or antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to the active site of enzymes or interacting with receptor proteins, thereby altering their function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of a fluorophenyl group, a thioxo group, and a dihydropyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H7FN2S

Molecular Weight

230.26 g/mol

IUPAC Name

4-(2-fluorophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H7FN2S/c13-11-4-2-1-3-9(11)8-5-6-15-12(16)10(8)7-14/h1-6H,(H,15,16)

InChI Key

CUAWIUQZTWDCNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=S)NC=C2)C#N)F

Origin of Product

United States

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